3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹):
Mass Spectrometry (MS)
Quantum Mechanical Calculations for Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level reveal:
- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.
- Electrostatic Potential (ESP) : Negative charge localization on the indazole nitrogen (-0.32 e) and hydroxyl oxygens (-0.45 e).
- Dipole Moment : 4.5 D, driven by the polar propane-1,2-diol chain.
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.6 eV |
| Partial Charge (N1) | -0.32 e |
These results correlate with the compound’s ability to participate in hydrogen bonding and π-stacking interactions.
Conformational Analysis via Molecular Dynamics Simulations
Molecular dynamics (MD) simulations (GROMACS, 50 ns, explicit water solvent) highlight:
- Torsional Flexibility : The propane-1,2-diol chain adopts a gauche conformation (θ = 62.4°) to minimize steric clash with the benzyl group.
- Hydrogen Bond Dynamics : Average O─H···N bond lifetime of 12.3 ps, stabilizing the indazole-diol interaction.
- Root-Mean-Square Deviation (RMSD) : 1.2 Å over the trajectory, indicating structural stability.
| Parameter | Value |
|---|---|
| RMSD (backbone) | 1.2 Å |
| Solvent accessibility | 34% (hydroxyl groups) |
Simulations in dimethyl sulfoxide (DMSO) show enhanced flexibility (RMSD = 2.1 Å), attributed to solvent-induced disruption of hydrogen bonds.
Properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-11-14(21)12-22-17-15-8-4-5-9-16(15)19(18-17)10-13-6-2-1-3-7-13/h1-9,14,20-21H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRGADIEZZFWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961661 | |
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41400-85-5 | |
| Record name | Benzidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041400855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup
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Electrophile : 3-chloropropane-1,2-diol.
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Base : Sodium hydride or potassium tert-butoxide to deprotonate the indazole’s hydroxyl group.
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Solvent : DMF or acetonitrile for solubility.
Mechanism :
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Deprotonation of 1-benzyl-1H-indazole’s hydroxyl group generates an alkoxide.
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Alkoxide attacks the electrophilic carbon of 3-chloropropane-1,2-diol, displacing chloride (Sₙ2).
Challenges and Solutions
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Regioselectivity : The indazole’s 3-position oxygen must react preferentially. Steric hindrance from the benzyl group may necessitate elevated temperatures (80–100°C).
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Byproducts : Competing reactions at the diol’s secondary hydroxyl group can be mitigated using protective groups (e.g., silyl ethers).
Industrial-Scale Production Strategies
Scalable synthesis requires balancing efficiency, cost, and environmental impact:
Continuous Flow Reactors
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Advantages : Enhanced heat/mass transfer, reduced reaction times.
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Application : Benzylation and oxypropylation steps performed in tandem with in-line purification.
Green Chemistry Principles
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Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener alternative.
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Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions under milder conditions.
Analytical Validation of Synthetic Success
Post-synthesis characterization is critical:
Spectroscopic Data
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¹H NMR : Key signals include:
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Aromatic protons (δ 7.2–8.1 ppm, indazole and benzyl groups).
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Diol protons (δ 3.5–4.2 ppm, -OCH₂CH(OH)CH₂OH).
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IR Spectroscopy : Hydroxyl stretches (~3300 cm⁻¹) and ether linkages (~1100 cm⁻¹).
Chromatographic Purity
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HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.5 minutes.
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Purity standards : ≥95% by area normalization.
Comparative Analysis of Alternative Routes
While the above method is dominant, alternative pathways exist:
Mitsunobu Reaction
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Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Substrate : 1-benzyl-1H-indazol-3-ol and propane-1,2-diol.
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Advantage : Avoids halogenated reagents.
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Drawback : High cost of reagents limits industrial use.
Enzymatic Synthesis
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Catalyst : Lipases or esterases in non-aqueous media.
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Potential : Eco-friendly but currently low yields (<40%).
Chemical Reactions Analysis
Types of Reactions
3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol has significant potential as a scaffold for drug development. Its structure allows for modifications that can enhance its efficacy against specific biological targets.
Key Insights:
- Kinase Inhibition: The indazole moiety is known for its ability to interact with various protein kinases, making this compound a candidate for developing selective kinase inhibitors which are crucial in cancer therapy.
Organic Synthesis
This compound can serve as an intermediate in synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, contributing to the development of novel compounds with desired properties.
Applications:
- Used in the synthesis of other indazole derivatives or functionalized compounds that may exhibit unique biological activities .
Materials Science
The compound's unique structural features suggest potential applications in developing materials with specific properties such as conductivity or fluorescence. Research into these applications is ongoing and may lead to innovative uses in electronics or photonics.
Research indicates that compounds containing indazole derivatives exhibit diverse biological activities:
Anticancer Activity
Studies have shown that indazole derivatives can inhibit specific kinases involved in cancer progression. For instance:
- In vitro studies suggest that this compound may modulate pathways associated with cell proliferation and apoptosis .
Mechanism of Action
The mechanism of action of 3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indazole moiety is known to interact with various biological targets, including kinases and other proteins involved in signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s diol backbone is shared with several derivatives, but its benzyl-indazol substituent distinguishes it from others. Key analogs include:
3-(Naphthalen-1/2-yloxy)propane-1,2-diols
- Structure : Naphthyl groups replace the benzyl-indazol moiety.
- Properties : These diols exhibit high enantiomeric excess (ee) values (99.4–99.5%) when resolved using the coordination compound PCC-60, attributed to their planar aromatic systems and steric hindrance .
- However, the naphthyl group’s planar structure likely facilitates π-π interactions absent in the indazole system.
3-(Dodecyloxy)propane-1,2-diol Derivatives
- Structure : Long alkyl chains (e.g., dodecyloxy) replace the aromatic substituent .
- Properties : Hydrophobic alkyl chains increase lipophilicity, making these diols suitable for surfactants or lipid-based formulations.
Phenolic-Derived Diols (e.g., 3-(4-Methoxyphenoxy)propane-1,2-diol)
- Structure: Methoxy or allyl groups on phenolic rings .
- Properties: Used in green polymer resins due to their rigidity and thermal stability. For example, 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol enhances crosslinking in resins.
- Comparison: The benzyl-indazol group may confer higher thermal stability or unique mechanical properties in polymers, though its synthetic complexity could limit cost-effectiveness compared to simpler phenolic diols.
Marine Sponge-Derived 3-((13-Methylhexadecyl)oxy)propane-1,2-diol
Biological Activity
3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.36 g/mol. The compound features an indazole moiety linked to a propane-1,2-diol group through an ether bond, which contributes to its solubility and bioactivity.
Synthesis
The synthesis of this compound typically involves two main steps:
- Formation of 1-Benzyl-1H-indazole : This is achieved by reacting benzyl chloride with 1H-indazole in the presence of a base such as sodium hydride or potassium carbonate.
- Oxypropylation : The resulting 1-benzyl-1H-indazole is then reacted with 3-chloropropane-1,2-diol under basic conditions to yield the final product .
Biological Activity
Research indicates that compounds containing indazole derivatives exhibit various biological activities, including:
Anticancer Activity
Indazole derivatives have been studied for their potential as anticancer agents. For instance, the compound has shown promise in inhibiting specific kinases involved in cancer progression. In vitro studies suggest that it may modulate pathways associated with cell proliferation and apoptosis .
Kinase Inhibition
The indazole moiety is known to interact with various protein kinases, which are critical targets in cancer therapy. The compound's structure suggests it could serve as a scaffold for developing selective kinase inhibitors .
Pharmacological Studies
Pharmacophore modeling and structure-activity relationship (SAR) studies have identified key features necessary for biological activity. These studies often involve virtual screening against databases to identify potential analogs with enhanced efficacy .
The mechanism of action for this compound is thought to involve binding to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to altered cellular responses. The compound's ability to inhibit kinase activity suggests it may interfere with signaling pathways critical for tumor growth and survival .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. How can researchers address discrepancies in NMR data when synthesizing novel derivatives of this compound?
- Methodological Answer : Contradictions in coupling constants or chemical shifts (e.g., for 3-((13-methylhexadecyl)oxy)propane-1,2-diol ) may arise from conformational flexibility or impurities. Use 2D NMR techniques (COSY, HMBC) to verify connectivity, as shown in Figure 3.5 . Cross-validate with computational methods like density functional theory (DFT) to predict H NMR shifts, as applied to 3-(2-methoxyphenoxy)propane-1,2-diol .
Q. What computational strategies are suitable for predicting the reactivity and electronic properties of this compound?
- Methodological Answer : DFT and time-dependent DFT (TD-DFT) can model frontier molecular orbitals and electrostatic potential surfaces to identify reactive sites. For example, studies on 3-(2-methoxyphenoxy)propane-1,2-diol used the B3LYP/6-311++G(d,p) basis set to calculate hyperpolarizability and polarizability, aligning with experimental NMR data .
Q. How do substituents on the benzyl-indazole moiety influence the compound’s physicochemical properties and polymerization potential?
- Methodological Answer : Electron-donating groups (e.g., methoxy in 3-(4-methoxyphenoxy)propane-1,2-diol) enhance solubility and reactivity in polymerization reactions, while bulky substituents (e.g., allyl groups) may sterically hinder crosslinking . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess thermal stability for polymer applications.
Q. What experimental design considerations are critical for enantioselective synthesis of chiral analogs?
- Methodological Answer : Chiral catalysts (e.g., (R,R)-1 ) and anhydrous reaction conditions are essential. Monitor enantiomeric excess using chiral HPLC with cellulose- or amylose-based columns. For example, (R)-3-((3,4-dimethoxybenzyl)oxy)propane-1,2-diol was resolved at 40°C with a retention time difference of 3.2 minutes between enantiomers .
Q. How can researchers leverage structure-activity relationships (SAR) to optimize bioactivity in derivatives?
- Methodological Answer : Modify the benzyl-indazolyl group to alter lipophilicity or hydrogen-bonding capacity. For instance, replacing the benzyl group with alkyl chains (e.g., 3-(dodecyloxy)propane-1,2-diol ) could enhance membrane permeability. Bioactivity assays (e.g., antimicrobial or enzyme inhibition) should be paired with molecular docking studies to correlate structural features with activity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
